3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine
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Overview
Description
3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine is an organic compound with the molecular formula C8H8BrF2NO This compound is part of the pyridine family, characterized by a bromine atom at the third position, a difluoroethyl group at the fifth position, and a methoxy group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with 2-methoxypyridine.
Difluoroethylation: The difluoroethyl group is introduced using difluoroethylating agents such as 1,1-difluoroethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve yield and selectivity.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Major Products:
Substituted Pyridines: Products depend on the nucleophile used in substitution reactions.
N-Oxides: Formed through oxidation.
Coupled Products: Resulting from coupling reactions with aryl or vinyl halides.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agrochemicals: Potential use in the development of new pesticides and herbicides.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The difluoroethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the bromine atom can participate in halogen bonding, influencing the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
3-Bromo-5-(1,1-difluoroethyl)pyridine: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-5-(1,1-difluoroethyl)pyridine:
Uniqueness: 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine is unique due to the combination of the bromine, difluoroethyl, and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H8BrF2NO |
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Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-5-(1,1-difluoroethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-8(10,11)5-3-6(9)7(13-2)12-4-5/h3-4H,1-2H3 |
InChI Key |
SLNFYNGLSKSAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(N=C1)OC)Br)(F)F |
Origin of Product |
United States |
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